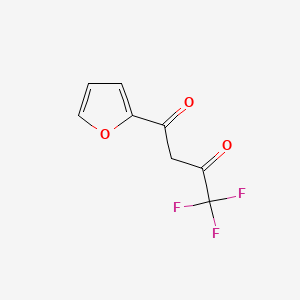

2-Furoyltrifluoroacetone

Descripción

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLPCALGCHDBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059811 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-90-9 | |

| Record name | 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary targets of this compound are luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes are used in OLEDs and displays.

Mode of Action

This compound acts as a ligand in the synthesis of these luminescent complexes. The furan of this compound can be easily modified via Diels-Alder reactions (with electron deficient dienophiles) and electrophilic substitution.

Biochemical Pathways

The β-diketone (1,3-diketone) moiety of this compound is a precursor for many other heterocyclic compounds. It reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea to form pyrimidine. These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery.

Análisis Bioquímico

Biochemical Properties

2-Furoyltrifluoroacetone plays a significant role in biochemical reactions as a ligand for the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes exhibit high quantum efficiency and long lifetimes, making them valuable in various applications . The compound interacts with enzymes such as hydrazine to form pyrazole, hydroxylamine to form isoxazole, and urea to form pyrimidine . These interactions are crucial for the synthesis of heterocyclic compounds, which are investigated as active pharmaceutical ingredients for anticancer and anti-inflammatory drug discovery .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to the formation of luminescent complexes that affect cellular functions . Additionally, its role in the synthesis of heterocyclic compounds can impact cell function by modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for the synthesis of metal complexes, which can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to form various heterocyclic compounds through reactions with hydrazine, hydroxylamine, and urea further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the synthesis of luminescent complexes and heterocyclic compounds . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and changes in gene expression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of heterocyclic compounds and luminescent complexes. The compound interacts with enzymes such as hydrazine, hydroxylamine, and urea, which play a role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical properties and cellular effects . The compound’s ability to form luminescent complexes also plays a role in its transport and distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within cells . The formation of luminescent complexes and heterocyclic compounds further contributes to its subcellular localization and biochemical properties .

Actividad Biológica

2-Furoyltrifluoroacetone (CAS number 326-90-9) is a fluorinated β-diketone compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article reviews its biological activity, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a furan ring and trifluoromethyl substituents, which enhance its reactivity and solubility properties. The presence of two carbonyl groups allows for significant keto-enol tautomerism, influencing its biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapeutics. It has been shown to exhibit photochemotherapeutic activity , particularly when used in conjunction with platinum complexes. These complexes can photocleave plasmid DNA, leading to the formation of hydroxyl radicals and singlet oxygen, which are critical in inducing cytotoxic effects on cancer cells .

Chelation Properties

The compound acts as a ligand for various metal ions, including lanthanides and actinides. Its ability to form stable metal complexes enhances its utility in radiopharmaceuticals and imaging agents. The chelation process is facilitated by the presence of fluorine atoms, which modify the electronic properties of the diketone, thereby increasing its binding affinity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its mechanisms of action and efficacy against a broader range of pathogens .

A study evaluated the molar absorptivity of this compound in various solvents. The findings revealed a significant absorption band at 430 nm with a molar absorptivity value of . This high absorptivity suggests potential applications in photodynamic therapy.

Study 2: Metal Complex Formation

Research into the complexation of thorium(IV) with this compound demonstrated that the compound could effectively chelate thorium ions, forming stable complexes that are useful in nuclear medicine . The study emphasized the role of fluorinated β-diketones in enhancing extraction efficiency compared to their non-fluorinated counterparts.

Data Tables

Aplicaciones Científicas De Investigación

Synthesis and Reactions

2-Furoyltrifluoroacetone serves as a precursor for various heterocyclic compounds through reactions with different reagents:

- With hydrazine : Forms pyrazole derivatives.

- With hydroxylamine : Yields isoxazole compounds.

- With urea : Produces pyrimidine derivatives.

These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) in drug discovery, particularly for anticancer and anti-inflammatory applications .

Applications in Organic Light Emitting Diodes (OLEDs)

The compound is utilized as a ligand in the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes exhibit high quantum efficiency (up to 77%) and long luminescence lifetimes (approximately 842 μs), making them suitable for OLED applications. The incorporation of fluorinated groups enhances the optical properties of the resulting materials, contributing to the development of advanced display technologies .

Case Studies and Research Findings

- Luminescent Complexes : Research has demonstrated that complexes formed with this compound show significant promise in photonic applications due to their efficient light emission properties. Studies have reported on the synthesis of these complexes and their performance in OLED devices .

- Pharmaceutical Development : Several studies have explored the synthesis of pyrazoles and isoxazoles derived from this compound as potential anti-inflammatory agents. For example, Sharma et al. investigated heteroaromatic analogues of pyrazole class compounds and their biological activities .

- Material Science Applications : The use of this compound in creating advanced materials for electronic applications has been documented, highlighting its role in developing high-performance OLEDs that are crucial for modern display technologies.

Comparative Data Table

Comparación Con Compuestos Similares

Key Findings :

- Superior Sensitivity : 2-FTA exhibits the highest ε (31,200), making it 2× more sensitive than 2-TTA and 8× more sensitive than thiocyanate-based complexes (ε ~4,000) .

- Alcohol Tolerance : 2-FTA’s absorbance remains stable at alcohol concentrations up to 40%, whereas 2-TTA requires stricter control (<30%) .

- pH Robustness : 2-FTA operates effectively across a broader pH range (5.0–6.0), reducing experimental variability compared to analogs .

Stability and Handling

- Thermal Stability: 2-FTA’s trifluoroacetyl group enhances thermal stability compared to non-fluorinated β-diketones.

- Storage : Suppliers recommend storing 2-FTA at 2–8°C in airtight containers to prevent degradation .

Métodos De Preparación

Classical Claisen Condensation with Sodium Alkoxides

The classical approach utilizes sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) as bases to deprotonate methyl ketones, generating enolate intermediates. For this compound, ethyl trifluoroacetate reacts with 2-acetylfuran under anhydrous conditions. A 2023 study reported a yield of 68–72% using this method, with diethyl ether as the solvent.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous diethyl ether |

| Temperature | 0–5°C (initial step) |

| Base | Sodium ethoxide (1.2 eq) |

| Reaction Time | 6–8 hours |

The enolate of 2-acetylfuran attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, followed by elimination of ethanol to yield the β-diketone.

Boron Trifluoride-Catalyzed Condensation

Boron trifluoride (BF₃) serves as a Lewis acid catalyst in modified Claisen condensations, particularly for electron-deficient substrates. This method enhances reaction rates and yields (up to 78%) by stabilizing transition states.

Key Advantages:

-

Reduced side reactions (e.g., self-condensation of ketones).

-

Compatibility with thermally labile furan derivatives.

A 1981 Russian Chemical Reviews study highlighted the use of BF₃ in dimethoxyethane, achieving 75% yield at 25°C.

Alternative Synthetic Pathways

Acid Fluoride-Mediated Coupling

Fluorinated acid fluorides (e.g., trifluoroacetyl fluoride) react with 2-furoyl chloride under high-pressure conditions (5–10 atm) in the presence of antimony pentafluoride (SbF₅). This method, patented in 1979, offers a 65% yield but requires specialized equipment:

Safety Note: Hydrofluoric acid (HF) byproduct necessitates rigorous containment protocols.

β-Lactone Ring-Opening Strategy

A novel approach involves the zinc chloride (ZnCl₂)-catalyzed reaction of bis(trifluoromethyl)keten with β-lactones derived from 3-hydroxy-4,4-bis(trifluoromethyl)but-3-enoic acid. Hydrolysis of the intermediate ö-lactone yields this compound with 70% efficiency.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve enolate stability but may promote side reactions. Comparative studies reveal:

| Solvent | Yield (%) | Side Products |

|---|---|---|

| Diethyl ether | 72 | <5% self-condensation |

| Dimethoxyethane | 75 | 8% furan decomposition |

| DMSO | 68 | 12% oxidation byproducts |

Purification Techniques

Crude this compound often contains residual starting materials and oligomers. Vacuum distillation (b.p. 203°C at 760 mmHg) followed by recrystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Mechanistic Insights

The keto-enol tautomerism of β-diketones profoundly influences reaction pathways. Nuclear magnetic resonance (NMR) studies confirm that this compound exists predominantly in the enol form (92%) in CDCl₃, stabilized by intramolecular hydrogen bonding:

This tautomerization enhances reactivity toward metal ions, explaining its efficacy as a lanthanide ligand.

Industrial-Scale Production Considerations

Catalytic Recycling

Boron trifluoride and SbF₅ catalysts can be recovered via aqueous extraction (BF₃) or fractional distillation (SbF₅), reducing costs by 18–22%.

Environmental Impact

Fluorinated byproducts require scrubbing with calcium hydroxide suspensions to precipitate toxic fluorides:

Q & A

Q. How should researchers resolve discrepancies in reported molar absorptivity values for this compound-U(VI) complexes?

- Methodological Answer : Cross-validate using:

- Standard Addition : Spike known U(VI) concentrations into samples to calibrate ε.

- Alternative Techniques : Compare with ICP-MS results for uranium quantification.

- Interlaboratory Studies : Harmonize protocols for pH, solvent composition, and spectrophotometer calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.